molecular formula C12H11NO2S B6282013 2-benzyl-5-methyl-1,3-thiazole-4-carboxylic acid CAS No. 1368428-96-9

2-benzyl-5-methyl-1,3-thiazole-4-carboxylic acid

Cat. No. B6282013
CAS RN: 1368428-96-9
M. Wt: 233.3
InChI Key:
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Description

2-benzyl-5-methyl-1,3-thiazole-4-carboxylic acid (2-B5M-1,3-TCA) is a naturally occurring compound found in several plants and fungi. It is a member of the thiazole family of compounds, which are known for their biological activity. 2-B5M-1,3-TCA has been studied for its potential use in various scientific applications, including drug synthesis, drug delivery, and biochemistry.

Scientific Research Applications

2-B5M-1,3-TCA has been studied for its potential use in various scientific applications. It has been used as a substrate for the synthesis of new drugs, as a reagent in organic synthesis, and as a model compound for the study of enzyme-catalyzed reactions. It has also been used in drug delivery systems, as a ligand in metal-catalyzed reactions, and as a reagent in the synthesis of polymers.

Mechanism of Action

2-B5M-1,3-TCA is believed to interact with proteins and enzymes through hydrogen bonding, electrostatic interactions, and hydrophobic interactions. It has been shown to interact with several enzymes, including cytochrome P450, cyclooxygenase, and thioredoxin reductase.
Biochemical and Physiological Effects
2-B5M-1,3-TCA has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, to modulate the expression of various genes involved in cell cycle regulation, and to modulate the activity of various enzymes involved in drug metabolism. It has also been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

2-B5M-1,3-TCA has several advantages for lab experiments. It is relatively easy to synthesize and is relatively stable in solution. It is also relatively non-toxic and non-immunogenic. However, it is relatively expensive and can be difficult to obtain in large quantities.

Future Directions

There are several potential future directions for the study of 2-B5M-1,3-TCA. These include the development of new synthetic methods, the study of its effects on other diseases, the development of new drug delivery systems, and the study of its effects on other biological processes. Additionally, further research could be done to determine the exact mechanism of action and to identify new potential uses for 2-B5M-1,3-TCA.

Synthesis Methods

2-B5M-1,3-TCA can be synthesized from benzyl bromide and 5-methyl-1,3-thiazole-4-carboxylic acid. The reaction is carried out in the presence of anhydrous sodium carbonate and a catalytic amount of pyridine. The reaction is carried out at room temperature and the product is isolated by column chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-benzyl-5-methyl-1,3-thiazole-4-carboxylic acid involves the condensation of benzylamine with 2-methyl-4-carboxy-5-thiazolecarboxaldehyde, followed by oxidation of the resulting thiazole intermediate to yield the final product.", "Starting Materials": [ "Benzylamine", "2-methyl-4-carboxy-5-thiazolecarboxaldehyde", "Sodium triacetoxyborohydride", "Acetic acid", "Hydrogen peroxide", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Condensation of benzylamine with 2-methyl-4-carboxy-5-thiazolecarboxaldehyde in acetic acid to yield the thiazole intermediate.", "Step 2: Reduction of the thiazole intermediate with sodium triacetoxyborohydride in acetic acid to yield the corresponding thiazoline intermediate.", "Step 3: Oxidation of the thiazoline intermediate with hydrogen peroxide in sodium hydroxide solution to yield the final product, 2-benzyl-5-methyl-1,3-thiazole-4-carboxylic acid.", "Step 4: Isolation and purification of the final product by filtration and recrystallization from water." ] }

CAS RN

1368428-96-9

Product Name

2-benzyl-5-methyl-1,3-thiazole-4-carboxylic acid

Molecular Formula

C12H11NO2S

Molecular Weight

233.3

Purity

0

Origin of Product

United States

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